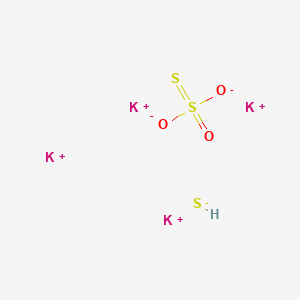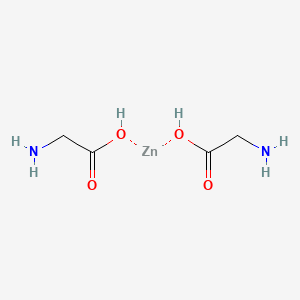
Bis(2-aminoacetoxy)ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminoacetoxy)ZINC: is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound consists of a zinc ion coordinated with two 2-aminoacetoxy ligands, forming a complex that exhibits interesting chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoacetoxy)ZINC typically involves the reaction of zinc salts with 2-aminoacetic acid derivatives under controlled conditions. One common method is to dissolve zinc chloride in an aqueous solution and then add 2-aminoacetic acid. The reaction mixture is stirred and heated to facilitate the formation of the desired complex. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where zinc salts and 2-aminoacetic acid are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity. The final product is typically obtained through crystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-aminoacetoxy)ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions involving this compound can result in the formation of zinc metal and reduced organic ligands.
Substitution: The amino and acetoxy groups in the compound can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Zinc metal and reduced organic compounds.
Substitution: New zinc complexes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-aminoacetoxy)ZINC is used as a catalyst in various organic synthesis reactions due to its ability to coordinate with different substrates and facilitate chemical transformations.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model for zinc-containing metalloenzymes.
Medicine: The compound’s potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent. It is also being investigated for its role in zinc supplementation therapies.
Industry: In industrial applications, this compound is used in the production of zinc-based coatings and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism by which Bis(2-aminoacetoxy)ZINC exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. The zinc ion in the compound can coordinate with different substrates, stabilizing transition states and lowering activation energies. This coordination ability makes it an effective catalyst in both chemical and biological systems. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
- Zinc oxide (ZnO)
- Zinc chloride (ZnCl2)
- Zinc sulfate (ZnSO4)
- Zinc acetate (Zn(CH3COO)2)
Uniqueness: Bis(2-aminoacetoxy)ZINC is unique due to its specific coordination environment and the presence of amino and acetoxy functional groups. These features confer distinct chemical reactivity and biological activity compared to other zinc compounds. For example, while zinc oxide is primarily used for its semiconductor properties, this compound is more versatile in catalytic and biological applications due to its complex structure.
Eigenschaften
Molekularformel |
C4H10N2O4Zn |
|---|---|
Molekulargewicht |
215.5 g/mol |
IUPAC-Name |
2-aminoacetic acid;zinc |
InChI |
InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |
InChI-Schlüssel |
UAPAAGYFAKILBT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)N.C(C(=O)O)N.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


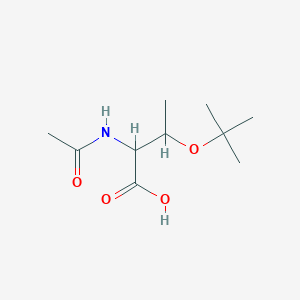
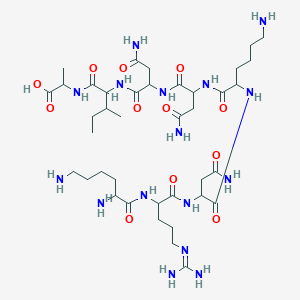


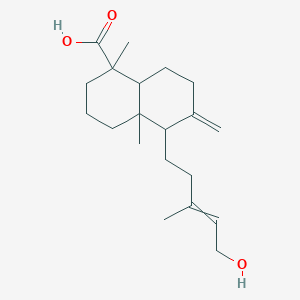

![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13399263.png)
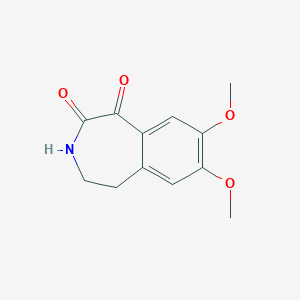

![(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13399272.png)
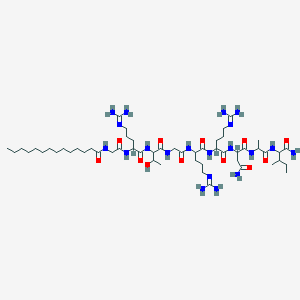
![8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B13399281.png)
![1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13399282.png)
